N-tert-butyl-5-methyl-2-nitrobenzamide
Description
N-tert-butyl-5-methyl-2-nitrobenzamide (CAS RN: 1490905-46-8) is a nitro-substituted benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a nitro (-NO₂) group at the ortho position (C2), and a methyl (-CH₃) substituent at the meta position (C5) on the benzene ring. This compound is commercially available at 95% purity (YF-1622, Combi-Blocks Catalog) and is primarily utilized in pharmaceutical and agrochemical research due to its structural features, which confer metabolic stability and steric bulk .
Properties
IUPAC Name |
N-tert-butyl-5-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-10(14(16)17)9(7-8)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVZFSHNGPAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-methyl-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 5-methyl-2-nitrobenzoic acid, followed by the reaction with tert-butylamine to form the desired benzamide. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for the amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-tert-butyl-5-methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-tert-butyl-5-carboxy-2-nitrobenzamide.
Scientific Research Applications
N-tert-butyl-5-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs of N-tert-butyl-5-methyl-2-nitrobenzamide, highlighting substituent positions, functional groups, and purity:
| Compound ID | Name | CAS RN | Substituent Positions | Functional Groups | Purity |
|---|---|---|---|---|---|
| YF-1622 | This compound | 1490905-46-8 | C2-NO₂, C5-CH₃, N-tert-butyl amide | Amide, nitro, methyl | 95% |
| YF-1895 | N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide | 1881329-37-8 | C4-NO₂, sulfonamide with N-tert-butyl and 4-OCH₃-benzyl | Sulfonamide, nitro, methoxy | 95% |
| YF-1182 | 1-tert-Butyl-3-methyl-5-nitrobenzene | 857000-67-0 | C1-tert-butyl, C3-CH₃, C5-NO₂ | Nitro, methyl, tert-butyl | 95% |
| SH-7443 | 4-tert-Butyl-1-methyl-2-nitrobenzene | 62559-08-4 | C4-tert-butyl, C1-CH₃, C2-NO₂ | Nitro, methyl, tert-butyl | 95% |
| WZ-9290 | N-tert-Butyl-4-methyl-3-nitrobenzenesulfonamide | 326898-53-7 | C4-CH₃, C3-NO₂, N-tert-butyl sulfonamide | Sulfonamide, nitro, methyl | 98% |
Key Findings from Comparative Studies
Functional Group Variations
- Amide vs. Sulfonamide : YF-1622 contains an amide group, while YF-1895 and WZ-9290 feature sulfonamide moieties. Sulfonamides are more acidic (pKa ~10) compared to amides (pKa ~17), influencing their solubility and reactivity in biological systems .
Substituent Effects
- tert-Butyl Group: Present in all compounds, this group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by shielding reactive sites. For example, YF-1622 and YF-1182 exhibit prolonged half-lives in hepatic microsome assays compared to non-tert-butyl analogs .
- Methyl vs. Methoxy Groups : YF-1895’s 4-methoxybenzyl group increases electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in YF-1622. This difference impacts π-π stacking interactions in molecular docking studies .
Steric and Electronic Considerations
- Ortho vs. Meta Substituents: In SH-7443 (C2-NO₂, C1-CH₃), steric clashes between nitro and methyl groups reduce conformational flexibility compared to YF-1622, where the methyl group is meta to the nitro substituent .
Cross-Comparative Data with Broader Analogs
Physical Properties of tert-Butyl-Containing Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
